molecular formula C39H73N19O10 B12603483 H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH CAS No. 915025-17-1

H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH

Katalognummer: B12603483
CAS-Nummer: 915025-17-1
Molekulargewicht: 968.1 g/mol
InChI-Schlüssel: HIIFLKMJVVJWEE-DUJSLOSMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH is a peptide consisting of the amino acids alanine, arginine, proline, glycine, and lysine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Common reagents used in SPPS include Fmoc (9-fluorenylmethyloxycarbonyl) for protecting the amino group and HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) for activation .

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like arginine and lysine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂) or performic acid.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various alkylating agents or acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine residues can lead to the formation of ornithine .

Wissenschaftliche Forschungsanwendungen

H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH: has several scientific research applications:

Wirkmechanismus

The mechanism of action of H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate certain enzymes involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH: is unique due to its specific sequence, which imparts distinct biological activities and potential therapeutic applications. Its combination of amino acids allows for specific interactions with molecular targets that are not possible with other peptides .

Eigenschaften

CAS-Nummer

915025-17-1

Molekularformel

C39H73N19O10

Molekulargewicht

968.1 g/mol

IUPAC-Name

2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetic acid

InChI

InChI=1S/C39H73N19O10/c1-21(41)30(62)55-26(12-7-17-50-39(46)47)34(66)57-25(11-6-16-49-38(44)45)32(64)53-22(2)36(68)58-18-8-13-27(58)35(67)51-19-28(59)54-24(10-5-15-48-37(42)43)33(65)56-23(9-3-4-14-40)31(63)52-20-29(60)61/h21-27H,3-20,40-41H2,1-2H3,(H,51,67)(H,52,63)(H,53,64)(H,54,59)(H,55,62)(H,56,65)(H,57,66)(H,60,61)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)/t21-,22-,23-,24-,25-,26-,27-/m0/s1

InChI-Schlüssel

HIIFLKMJVVJWEE-DUJSLOSMSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)N

Kanonische SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.